2-Chloro-N-[[3-(methanesulfonamido)phenyl]methyl]propanamide
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Description
“2-Chloro-N-[[3-(methanesulfonamido)phenyl]methyl]propanamide” is a complex organic compound. It likely contains a propanamide group (a derivative of propionic acid where the hydroxyl group has been replaced by an amide), a methanesulfonamido group (a sulfur-containing group derived from methanesulfonic acid), and a phenyl group (a ring of 6 carbon atoms, typical in many organic compounds) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The propanamide group would likely contribute to the polarity of the molecule, while the phenyl group could contribute to its aromaticity . The methanesulfonamido group could also influence the overall structure and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the amide group could undergo hydrolysis under acidic or basic conditions to form an acid and an amine . The phenyl group could also undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amide and sulfonamido groups could increase its solubility in polar solvents . The phenyl group could contribute to its UV-visible absorption spectrum .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[[3-(methanesulfonamido)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8(12)11(15)13-7-9-4-3-5-10(6-9)14-18(2,16)17/h3-6,8,14H,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWIMEXLHIRFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)NS(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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